Allomethadione
Overview
Description
Allomethadione is a chemical compound with the molecular formula C7H9NO3 and a molecular weight of 155.1513 . It is classified as an oxazolidinone and has been used as an anticonvulsant for the treatment of epilepsy . This compound is known for its ability to control seizures without causing ataxia or gastric irritation, which are common side effects of other anticonvulsants .
Preparation Methods
Allomethadione can be synthesized through various methods. One common synthetic route involves the reaction of 5-methyloxazolidine-2,4-dione with allyl bromide in the presence of anhydrous potassium carbonate and dry acetone . The mixture is stirred and refluxed, followed by extraction and purification to obtain this compound as a colorless oil . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Allomethadione undergoes several types of chemical reactions, including:
Substitution Reactions: this compound can undergo substitution reactions with various reagents to form different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: this compound can be hydrolyzed to break down into its constituent components.
Common reagents used in these reactions include allyl bromide, potassium carbonate, and various solvents like acetone and benzene . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Allomethadione has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds.
Biology: this compound is studied for its effects on biological systems, particularly its anticonvulsant properties.
Industry: this compound may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of allomethadione involves its interaction with molecular targets in the brain to control seizures. It is believed to modulate the activity of neurotransmitters and ion channels, thereby stabilizing neuronal activity and preventing abnormal electrical discharges that cause seizures . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Allomethadione is unique compared to other anticonvulsants due to its lack of ataxia and gastric irritation side effects . Similar compounds include:
Tridione: Another anticonvulsant with similar properties but more side effects.
Ethosuximide: Used for the treatment of absence seizures but with different side effect profiles.
Valproic Acid: A broad-spectrum anticonvulsant with a different mechanism of action and side effects.
This compound’s unique properties make it a valuable compound for further research and development in the field of anticonvulsant medications.
Properties
IUPAC Name |
5-methyl-3-prop-2-enyl-1,3-oxazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-4-8-6(9)5(2)11-7(8)10/h3,5H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZXRENCCHMZNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)O1)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862119 | |
Record name | 3-Allyl-5-methyloxazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
526-35-2 | |
Record name | 5-Methyl-3-(2-propen-1-yl)-2,4-oxazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=526-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allomethadione [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Allyl-5-methyloxazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allomethadione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.628 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALLOMETHADIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFT641Z2YT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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